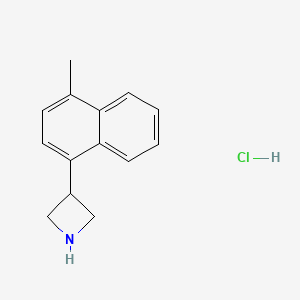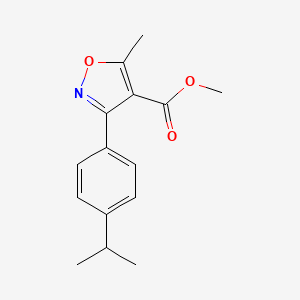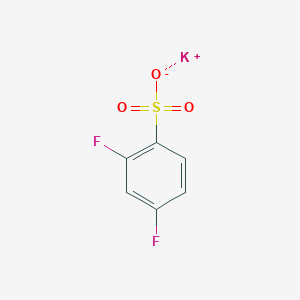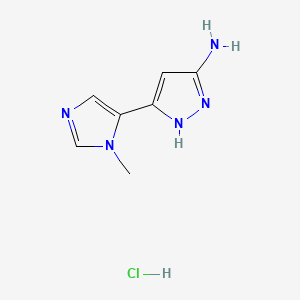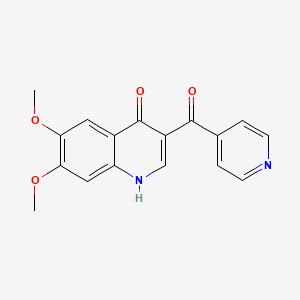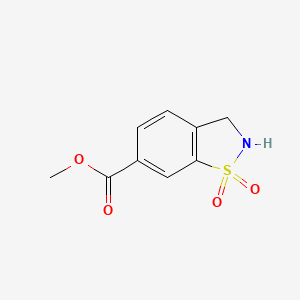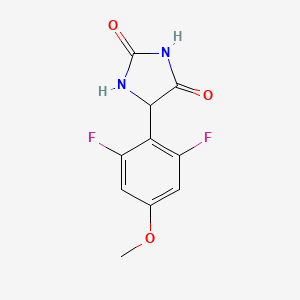
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by the presence of a difluoromethoxyphenyl group attached to the imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a cyclization process to form the imidazolidine ring. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent production quality .
化学反应分析
Types of Reactions
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogenating agents (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
- 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-(4-Methoxyphenyl)imidazolidine-2,4-dione
Uniqueness
5-(2,6-Difluoro-4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of the difluoromethoxyphenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C10H8F2N2O3 |
|---|---|
分子量 |
242.18 g/mol |
IUPAC 名称 |
5-(2,6-difluoro-4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8F2N2O3/c1-17-4-2-5(11)7(6(12)3-4)8-9(15)14-10(16)13-8/h2-3,8H,1H3,(H2,13,14,15,16) |
InChI 键 |
BTGHIFUJBRPJRC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)F)C2C(=O)NC(=O)N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
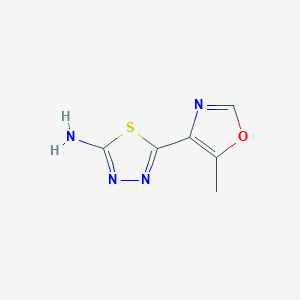
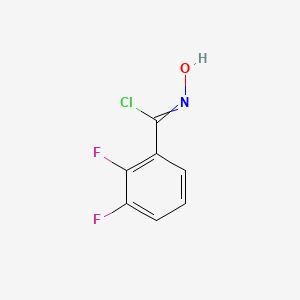
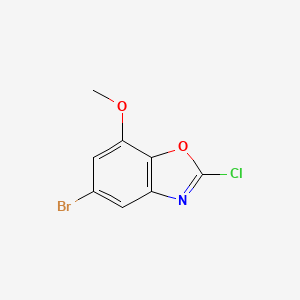
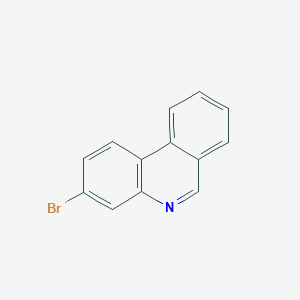

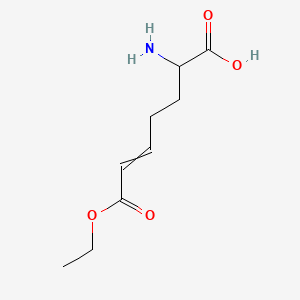
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
